

# A Comparative Guide to the Hematological Differences Between Hb Tianshui and Hb E

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | hemoglobin Tianshui |           |
| Cat. No.:            | B1178653            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hematological characteristics of two rare hemoglobin variants, **Hemoglobin Tianshui** (Hb Tianshui) and Hemoglobin E (Hb E). This document is intended to serve as a resource for researchers, clinicians, and professionals in the field of drug development who are engaged in the study of hemoglobinopathies. The information presented herein is based on a comprehensive review of available scientific literature and aims to provide an objective comparison supported by experimental data.

#### Introduction

Hemoglobinopathies, a group of inherited disorders characterized by abnormal hemoglobin production, represent a significant global health concern. While some variants like Hemoglobin S (Hb S) are extensively studied, rarer variants such as Hb Tianshui remain less characterized. In contrast, Hemoglobin E is the second most common hemoglobin variant worldwide, particularly prevalent in Southeast Asia. Understanding the hematological and molecular distinctions between such variants is crucial for accurate diagnosis, genetic counseling, and the development of targeted therapies.

**Hemoglobin Tianshui** is a rare  $\beta$ -globin chain variant resulting from a Gln  $\rightarrow$  Arg substitution at position 39. To date, published data on its hematological manifestations are limited, primarily derived from a single case report.



Hemoglobin E is a  $\beta$ -globin chain variant caused by a Glu  $\rightarrow$  Lys substitution at position 26. This mutation also creates an alternative splice site, leading to a mild  $\beta$ +-thalassemia phenotype due to reduced synthesis of the  $\beta$ E-globin chain. Hb E can be inherited in a heterozygous (Hb AE) or homozygous (Hb EE) state, and it can also be co-inherited with other globin gene mutations, leading to a wide spectrum of clinical severity.

#### **Molecular Basis**

The fundamental difference between Hb Tianshui and Hb E lies in the specific amino acid substitution in the  $\beta$ -globin chain, a component of the adult hemoglobin molecule (Hb A,  $\alpha$ 2 $\beta$ 2).

- Hb Tianshui: This variant is defined by a missense mutation in the β-globin gene (HBB) at codon 39, resulting in the substitution of glutamine (Gln) with arginine (Arg). The molecular notation for this variant is β39(C5)Gln → Arg.
- Hb E: This variant arises from a point mutation at codon 26 of the HBB gene, leading to the
  replacement of glutamic acid (Glu) with lysine (Lys) (β26(B8)Glu → Lys).[1] This single
  nucleotide change from GAG to AAG also activates a cryptic splice site, which results in the
  production of a reduced amount of functional βE-globin chains, thereby conferring a
  thalassemic phenotype.[1]

Caption: Molecular basis of Hb Tianshui and Hb E.

# **Hematological Parameters: A Comparative Analysis**

The following table summarizes the key hematological parameters for individuals with Hb Tianshui (heterozygous state) and Hb E (heterozygous and homozygous states). It is important to note that the data for Hb Tianshui is based on a single case report and may not be representative of all individuals with this variant.



| Hematological<br>Parameter                       | Hb Tianshui<br>(Heterozygous<br>)            | Hb E<br>(Heterozygous<br>- Hb AE) | Hb E<br>(Homozygous<br>- Hb EE)               | Normal Range                                         |
|--------------------------------------------------|----------------------------------------------|-----------------------------------|-----------------------------------------------|------------------------------------------------------|
| Hemoglobin (Hb)                                  | 12.0 g/dL                                    | Normal or slightly decreased      | Mild anemia (10-<br>12 g/dL)                  | Male: 13.5-17.5<br>g/dLFemale:<br>12.0-15.5 g/dL     |
| Red Blood Cell<br>Count (RBC)                    | Not Reported                                 | Normal or slightly increased      | Increased                                     | Male: 4.7-6.1 x<br>1012/LFemale:<br>4.2-5.4 x 1012/L |
| Mean<br>Corpuscular<br>Volume (MCV)              | Not Reported                                 | Mildly decreased (microcytosis)   | Markedly<br>decreased<br>(microcytosis)       | 80-100 fL                                            |
| Mean<br>Corpuscular<br>Hemoglobin<br>(MCH)       | Not Reported                                 | Mildly decreased<br>(hypochromia) | Markedly<br>decreased<br>(hypochromia)        | 27-31 pg                                             |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | Not Reported                                 | Normal or slightly decreased      | Normal or slightly decreased                  | 32-36 g/dL                                           |
| Peripheral Blood<br>Smear                        | Few hypochromic erythrocytes of varying size | Target cells, mild<br>hypochromia | Target cells,<br>microcytosis,<br>hypochromia | Normocytic,<br>normochromic                          |
| Hb Tianshui (%)                                  | ~41%                                         | -                                 | -                                             | -                                                    |
| Hb E (%)                                         | -                                            | 25-35%                            | >90%                                          | -                                                    |
| Hb A2 (%)                                        | 3.04%                                        | Normal to slightly elevated       | Normal (reported<br>as part of Hb E<br>peak)  | 2.0-3.5%                                             |
| Hb F (%)                                         | <1%                                          | Normal                            | Normal to slightly elevated                   | <2%                                                  |



## **Experimental Protocols**

The identification and characterization of hemoglobin variants such as Hb Tianshui and Hb E rely on a combination of protein and DNA-based laboratory techniques.

### **Complete Blood Count (CBC)**

A CBC is performed using an automated hematology analyzer to determine the quantitative hematological parameters listed in the table above. This is a fundamental screening test for any suspected hemoglobinopathy.

#### **Hemoglobin Analysis**

Several methods are employed to separate and quantify different hemoglobin fractions:

- High-Performance Liquid Chromatography (HPLC): This is a widely used method for the
  presumptive identification and quantification of hemoglobin variants. Cation-exchange HPLC
  separates hemoglobin molecules based on their charge. Each hemoglobin variant has a
  characteristic retention time.
- Capillary Electrophoresis (CE): This technique separates hemoglobin fractions in a silica capillary based on their electrophoretic mobility in a high-voltage electric field. It provides high resolution and is often used as a confirmatory method.
- Isoelectric Focusing (IEF): IEF separates hemoglobin molecules based on their isoelectric point (pl) in a pH gradient. It is a high-resolution technique particularly useful for resolving variants with similar charges.

Caption: Experimental workflow for hemoglobin variant analysis.

# **DNA Analysis**

Definitive identification of a hemoglobin variant requires molecular analysis of the globin genes.

DNA Sequencing: The gold standard for identifying the specific mutation is DNA sequencing
of the relevant globin gene (in this case, the HBB gene). Polymerase Chain Reaction (PCR)
is used to amplify the HBB gene from the patient's DNA, followed by Sanger sequencing to
determine the exact nucleotide sequence and identify the mutation.



#### **Discussion and Conclusion**

The comparison between Hb Tianshui and Hb E highlights the diversity of hematological phenotypes that can arise from single amino acid substitutions in the  $\beta$ -globin chain. While both are  $\beta$ -globin variants, their hematological presentations differ significantly.

The limited data on Hb Tianshui suggest that in its heterozygous state, it may be associated with a mild hematological phenotype, characterized by a normal hemoglobin level and subtle red blood cell abnormalities. The proportion of Hb Tianshui in the single reported case (~41%) is relatively high for a heterozygous  $\beta$ -globin variant, suggesting stable synthesis and assembly into hemoglobin tetramers.

In contrast, Hb E in the heterozygous state (Hb AE) is typically asymptomatic with mild microcytosis and hypochromia. The homozygous state (Hb EE) results in a mild microcytic, hypochromic anemia. The clinical significance of Hb E is most pronounced when it is coinherited with  $\beta$ -thalassemia, leading to a severe condition known as Hb E/ $\beta$ -thalassemia.

The distinct hematological profiles of Hb Tianshui and Hb E underscore the importance of comprehensive laboratory investigation for the accurate diagnosis of hemoglobinopathies. While protein-based methods like HPLC and capillary electrophoresis are excellent for screening and presumptive identification, DNA sequencing remains essential for definitive characterization, especially for rare variants like Hb Tianshui.

Further research, including additional case reports and functional studies, is necessary to fully elucidate the hematological and clinical significance of Hb Tianshui. Such studies will contribute to a more complete understanding of the spectrum of hemoglobinopathies and may inform the development of novel diagnostic and therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. First observation of Hb Montgomery [alpha 48(CD6)Leu----Arg] in Tunisia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Hematological Differences Between Hb Tianshui and Hb E]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178653#hematological-differences-between-hbtianshui-and-hb-e]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com